Tspba

Catalog No.
S13668292
CAS No.
M.F
C21H34B2Br2N2O4
M. Wt
559.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tspba

Product Name

Tspba

IUPAC Name

(4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide

Molecular Formula

C21H34B2Br2N2O4

Molecular Weight

559.9 g/mol

InChI

InChI=1S/C21H34B2N2O4.2BrH/c1-24(2,16-18-6-10-20(11-7-18)22(26)27)14-5-15-25(3,4)17-19-8-12-21(13-9-19)23(28)29;;/h6-13,26-29H,5,14-17H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

UGGCAYBYPTXWGJ-UHFFFAOYSA-L

Canonical SMILES

B(C1=CC=C(C=C1)C[N+](C)(C)CCC[N+](C)(C)CC2=CC=C(C=C2)B(O)O)(O)O.[Br-].[Br-]

Tetraarylsilane, commonly referred to as TSBPA (4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline)), is a compound characterized by its unique molecular structure, which includes a silane core bonded to two diphenylamine groups. The chemical formula for TSBPA is C48H38N2SiC_{48}H_{38}N_2Si, and it has a CAS number of 205327-13-5. This compound is primarily known for its application in organic electronics, particularly as a hole transport material in phosphorescent organic light-emitting diodes (PHOLEDs) due to its high triplet energy and excellent charge transport properties .

The synthesis of TSBPA typically involves the reaction of diphenylamine derivatives with silane compounds through various coupling reactions. One common method includes:

  • Formation of Silane Core: The initial step involves synthesizing the silane core by reacting appropriate silane precursors.
  • Coupling Reaction: The silane core is then reacted with diphenylamine derivatives under controlled conditions to form TSBPA.

This method allows for the precise control of the molecular structure and purity of the final product .

N,N-Diphenyl-N,N-bis(phenyl)anilineLacks silane coreHole transport materialsTriphenylamineNo silicon componentOrganic electronicsPhenylsilaneContains silicon but no diphenylamine groupsVarious chemical applicationsTSBPASilane core with two diphenylamine groupsHigh-performance hole transport materials

TSBPA stands out due to its unique combination of silicon and diphenylamine structures, which enhances its effectiveness as a hole transport material in advanced electronic applications .

Interaction studies involving TSBPA focus on its role in organic electronic devices. Research indicates that TSBPA can form exciplexes with other materials, enhancing charge transport and improving device performance. These interactions are crucial for optimizing the efficiency and stability of organic light-emitting diodes .

Several compounds exhibit similarities to TSBPA in terms of structure and application, including:

  • N,N-Diphenyl-N,N-bis(phenyl)aniline: Similar in structure but lacks the silane core.
  • Triphenylamine: Known for its hole transport properties but does not incorporate silicon.
  • Phenylsilane: Shares the silane component but lacks the diphenylamine moieties.
Compound NameStructure Characteristics

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

560.10509 g/mol

Monoisotopic Mass

558.10714 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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